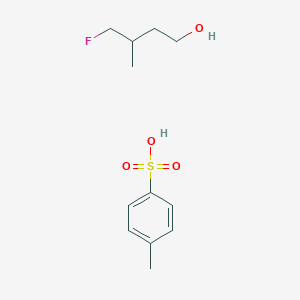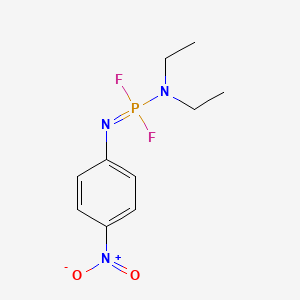
Methyl oct-1-en-3-yl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl oct-1-en-3-yl carbonate is an organic compound with the molecular formula C_10H_18O_3. It is a carbonate ester derived from oct-1-en-3-ol and methyl chloroformate. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl oct-1-en-3-yl carbonate can be synthesized through the reaction of oct-1-en-3-ol with methyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired carbonate ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous flow of reactants through a reactor. The process is optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl oct-1-en-3-yl carbonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce oct-1-en-3-ol and carbon dioxide.
Transesterification: It can react with alcohols to form different carbonate esters.
Oxidation: The compound can be oxidized to form corresponding carbonates and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of water and an acid or base catalyst.
Transesterification: Requires an alcohol and a catalyst such as sodium methoxide.
Oxidation: Often involves oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Oct-1-en-3-ol and carbon dioxide.
Transesterification: Various carbonate esters depending on the alcohol used.
Oxidation: Oxidized carbonates and other by-products.
Wissenschaftliche Forschungsanwendungen
Methyl oct-1-en-3-yl carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of methyl oct-1-en-3-yl carbonate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of active metabolites. The compound’s carbonate ester group is susceptible to hydrolysis, releasing the active oct-1-en-3-ol moiety, which can interact with cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oct-1-en-3-yl acetate: Another ester derived from oct-1-en-3-ol, used in fragrances and flavors.
Oct-1-en-3-one: A ketone analog with different chemical properties and applications.
Pent-1-en-3-ol: A related alcohol with a shorter carbon chain.
Uniqueness
Methyl oct-1-en-3-yl carbonate is unique due to its carbonate ester structure, which imparts distinct reactivity and stability compared to other esters and ketones. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance.
Eigenschaften
CAS-Nummer |
95151-36-3 |
|---|---|
Molekularformel |
C10H18O3 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
methyl oct-1-en-3-yl carbonate |
InChI |
InChI=1S/C10H18O3/c1-4-6-7-8-9(5-2)13-10(11)12-3/h5,9H,2,4,6-8H2,1,3H3 |
InChI-Schlüssel |
HZRJEXYAHMPECV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C=C)OC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Carbamic acid, [4-(hexyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14337146.png)
![2-Bromo-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]butanamide](/img/structure/B14337150.png)
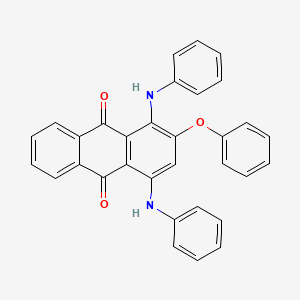

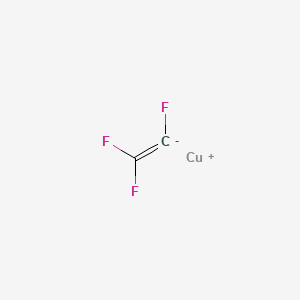
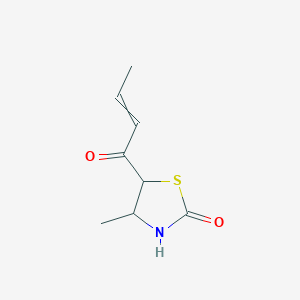

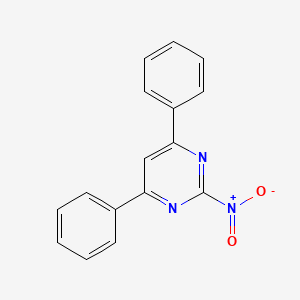
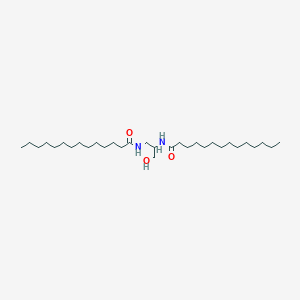
![Methanone, [3-(3-chlorophenyl)oxiranyl]phenyl-](/img/structure/B14337214.png)
![Methyl 4-nitro-5-[(oxan-2-yl)oxy]pentanoate](/img/structure/B14337222.png)
